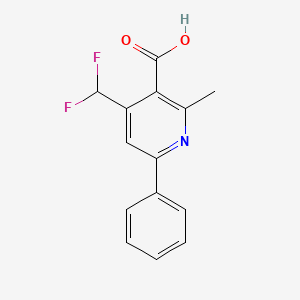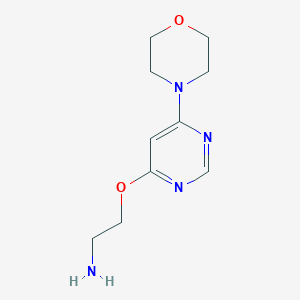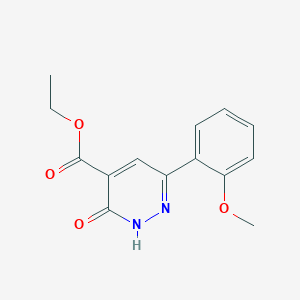
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol, also known as 2-EMDP, is an organic compound that belongs to the class of pyrrolidinols. It is a colorless, water-soluble liquid that has a wide range of applications in the field of chemistry. 2-EMDP is used as a starting material for the synthesis of other compounds, as a reagent for the preparation of various compounds, and as a solvent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Scientific Research Applications
Catalytic Applications in Ethylene Oligomerization
One of the primary research applications of compounds related to 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-ol involves catalytic processes, such as ethylene oligomerization. In a study by Nyamato et al. (2016), nickel(II) complexes chelated by (amino)pyridine ligands, which bear structural similarities to the compound , were synthesized and evaluated for their ability to catalyze the oligomerization of ethylene. These complexes demonstrated the capability to produce ethylene dimers, trimers, and tetramers, showcasing the potential utility of related compounds in polymer science and industrial catalysis processes (Nyamato, Ojwach, & Akerman, 2016).
Inhibition of Human Immunodeficiency Virus Type 1 Attachment
Another significant area of research involving similar compounds is in the development of inhibitors for human immunodeficiency virus type 1 (HIV-1) attachment. Wang et al. (2009) explored azaindole derivatives, which progressed from indole-based compounds to more refined structures, leading to the discovery of potent inhibitors like BMS-488043. These compounds showed considerable promise in clinical studies for reducing viremia in HIV-1-infected subjects, indicating the potential of structurally related compounds in antiviral therapy (Wang et al., 2009).
DNA Binding and Nuclease Activity
Compounds with a similar backbone to this compound have been studied for their DNA binding capabilities and nuclease activity. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands and evaluated their ability to bind DNA and exhibit nuclease activity. These studies are crucial for understanding the interactions between small molecules and biological macromolecules, which has implications for the development of therapeutic agents and the study of genetic regulation (Kumar et al., 2012).
Surface Activity and Cytotoxicity
Research on compounds structurally related to this compound also extends to the study of their surface activity and cytotoxic effects. Bhadani and Singh (2009) synthesized new pyridinium gemini amphiphiles and assessed their surface properties, cytotoxicity, and DNA binding capabilities. Such studies contribute to the broader understanding of how structural variations in molecules can influence their biological and physicochemical properties, which is valuable for the design of novel therapeutic agents and materials (Bhadani & Singh, 2009).
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-14-8-10-7-12(5-6-13)9-11(10,2)3/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOCWNILIMTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)
![3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480909.png)
![1-methyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480910.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480912.png)
![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)
![1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480917.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)






